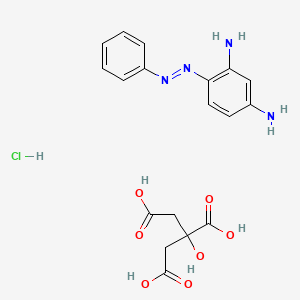

Chrysoidine hydrochloride citrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El clorhidrato de crisoidina citrato es un colorante azo sintético, conocido por su vibrante color naranja. Es un derivado de la crisoidina, que se utiliza principalmente en el teñido de textiles, productos de cuero y manchas de madera. El compuesto tiene una fórmula molecular de C12H13ClN4.C6H8O7 y un peso molecular de 440.83 g/mol . Es soluble en agua y alcohol, lo que lo hace versátil para diversas aplicaciones.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de crisoidina citrato se sintetiza a través de una serie de reacciones químicas que involucran la diazotación de aminas aromáticas seguida del acoplamiento con fenoles o naftoles. La reacción generalmente ocurre en condiciones ácidas, siendo el ácido clorhídrico un reactivo común .

Métodos de producción industrial

La producción industrial de clorhidrato de crisoidina citrato implica reacciones de diazotación y acoplamiento a gran escala. El proceso está optimizado para un alto rendimiento y pureza, a menudo utilizando reactores de flujo continuo para mantener condiciones de reacción consistentes. El producto final se purifica mediante cristalización y filtración .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de crisoidina citrato experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes compuestos azo.

Reducción: Las reacciones de reducción pueden romper el enlace azo, lo que lleva a la formación de aminas aromáticas.

Sustitución: Los anillos aromáticos en el clorhidrato de crisoidina citrato pueden sufrir reacciones de sustitución electrofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el ditionito de sodio y el polvo de zinc.

Sustitución: Las reacciones de sustitución electrofílica a menudo utilizan reactivos como ácido nítrico y ácido sulfúrico.

Principales productos formados

Oxidación: Produce varios compuestos azo oxidados.

Reducción: Produce aminas aromáticas.

Sustitución: Da como resultado compuestos aromáticos sustituidos.

Aplicaciones Científicas De Investigación

El clorhidrato de crisoidina citrato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en varias reacciones de síntesis orgánica.

Biología: Se emplea como tinción biológica para microscopía.

Medicina: Se investiga por sus posibles propiedades antisépticas.

Industria: Se utiliza en el teñido de textiles, cuero y productos de madera

Mecanismo De Acción

El mecanismo de acción del clorhidrato de crisoidina citrato implica su interacción con componentes celulares. El compuesto puede unirse a ácidos nucleicos y proteínas, alterando su estructura y función. Esta unión puede provocar cambios en los procesos celulares, como la actividad enzimática y la expresión genética .

Comparación Con Compuestos Similares

Compuestos similares

Quinacrina: Otro colorante azo con propiedades de tinción similares.

Naranja de metilo: Un indicador de pH con una estructura azo similar.

Rojo Congo: Se utiliza en histología para teñir amiloides.

Unicidad

El clorhidrato de crisoidina citrato es único debido a su estructura molecular específica, que proporciona propiedades de tinción y características de solubilidad distintas. Su combinación de grupos clorhidrato y citrato mejora su versatilidad en diversas aplicaciones .

Actividad Biológica

Chrysoidine hydrochloride citrate, a derivative of the azo dye chrysoidine, has garnered attention due to its biological activities and potential toxicological effects. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the chemical formula C18H21ClN4O7 and is primarily used in dyeing processes due to its vibrant color and stability. Its structure allows it to interact with biological macromolecules, which is crucial for understanding its biological activity.

Mechanisms of Biological Activity

1. Interaction with DNA:

Chrysoidine hydrochloride has been shown to interact with calf thymus DNA (ct-DNA). Studies indicate that while chrysoidine itself exhibits weak toxicity, its combination with cetyltrimethyl ammonium bromide (CTMAB) significantly enhances its toxic effects. This interaction can lead to structural changes in DNA, potentially resulting in mutagenic effects .

2. Toxicity Profiles:

Research indicates that chrysoidine hydrochloride has moderate acute toxicity. The LD50 (lethal dose for 50% of the population) in rats suggests harmful effects upon ingestion. Hematological studies have reported significant decreases in red blood cell counts and hemoglobin levels following exposure, indicating potential impacts on blood health . Furthermore, it is classified as a Category 3 mutagenic substance, highlighting its potential to cause genetic mutations .

3. Antimicrobial Activity:

Chrysoidine has demonstrated antimicrobial properties against a variety of microorganisms. It has been noted for its effectiveness in inhibiting the growth of certain bacteria and fungi, which may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes .

Table 1: Summary of Biological Activities

Case Study: Toxicological Assessment

A study conducted on rats revealed significant hematological alterations upon exposure to chrysoidine hydrochloride. The findings indicated a 27% reduction in red blood cell counts among females and notable changes in stomach mucosa cells at the tested dose. These results underscore the need for careful handling and risk assessment when using this compound in industrial applications .

Applications

Due to its biological activities, this compound has potential applications beyond dyeing:

- Pharmaceuticals: Investigations into its anticancer properties are ongoing, as it may induce apoptosis in cancer cells.

- Agriculture: Its antimicrobial properties could be harnessed for developing natural pesticides.

- Food Industry: Given its toxicity profile, strict regulations govern its use as a food additive or colorant.

Propiedades

Número CAS |

5909-04-6 |

|---|---|

Fórmula molecular |

C18H21ClN4O7 |

Peso molecular |

440.8 g/mol |

Nombre IUPAC |

2-hydroxypropane-1,2,3-tricarboxylic acid;4-phenyldiazenylbenzene-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C12H12N4.C6H8O7.ClH/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;7-3(8)1-6(13,5(11)12)2-4(9)10;/h1-8H,13-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H |

Clave InChI |

JELYEEACYAGLJF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.